Polmacoxib

Description

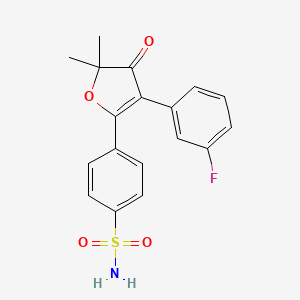

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWPAFMIFNSIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029389 | |

| Record name | Polmacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301692-76-2 | |

| Record name | Polmacoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301692-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polmacoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301692762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polmacoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Polmacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POLMACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ34D6YPAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Polmacoxib's Mechanism of Action in Osteoarthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, synovial inflammation, and subchondral bone remodeling. A key driver of the pain and inflammation associated with OA is the upregulation of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2).[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of OA management, primarily acting through the inhibition of COX enzymes.[3][4]

Polmacoxib (CG100649) is a first-in-class, orally active NSAID that distinguishes itself through a novel, dual mechanism of action.[1][3][5][6][7] It functions as both a selective COX-2 inhibitor and a potent inhibitor of carbonic anhydrase (CA) isoforms.[1][5][8] This dual action facilitates a unique tissue-selective effect, concentrating its anti-inflammatory activity within the inflamed, CA-deficient synovial joint while minimizing systemic exposure and associated side effects.[5][9] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism: A Dual-Inhibition Strategy

This compound's therapeutic effect in osteoarthritis stems from its ability to simultaneously engage two distinct molecular targets: COX-2 and Carbonic Anhydrase.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

In the osteoarthritic joint, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) trigger the overexpression of the inducible COX-2 enzyme in chondrocytes and synovial cells.[1] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostanoids. Subsequent enzymatic action leads to a surge in PGE2, a potent mediator of pain, vasodilation, and edema.[1][2]

This compound selectively inhibits COX-2, effectively blocking the synthesis of PGE2 at the site of inflammation.[2][10] This targeted inhibition reduces the inflammatory cascade and alleviates the cardinal symptoms of OA.[2] Unlike non-selective NSAIDs, its selectivity for COX-2 over COX-1 spares the gastroprotective functions of COX-1, reducing the risk of gastrointestinal side effects.[5][8]

High-Affinity Binding to Carbonic Anhydrase (CA)

This compound possesses an aryl sulfonamide moiety that confers a high binding affinity for carbonic anhydrase (CA) isoforms, particularly CA-I and CA-II.[1][3] This interaction is the cornerstone of its innovative tissue-targeting mechanism. In tissues where both COX-2 and CA are present, such as the cardiovascular system, gastrointestinal tract, and kidneys, this compound preferentially binds to the abundant CA enzymes.[1][3] This competitive binding reduces the local concentration of free this compound available to inhibit COX-2, thereby mitigating the systemic side effects commonly associated with other selective COX-2 inhibitors, such as cardiovascular and renal adverse events.[1][3][5]

Tissue-Specific Drug Delivery and Pharmacokinetics

The dual-inhibition mechanism enables a unique pharmacokinetic profile, characterized by targeted delivery to the inflamed joint.

Erythrocyte-Mediated Transport

Erythrocytes (red blood cells) are exceptionally rich in carbonic anhydrase. Upon oral administration, this compound is absorbed and extensively binds to CA within erythrocytes.[9] This creates a circulating reservoir, with whole blood concentrations of this compound being 50 to 100 times higher than those in plasma.[1][5][9] The drug is transported in a protected, inactive state.[5][9]

Inflamed tissues, such as the osteoarthritic synovium, are notably deficient in CA but have high levels of COX-2.[5][9] As erythrocytes perfuse these CA-deficient tissues, this compound dissociates from its CA carrier and becomes locally available to exert its potent inhibitory effect on COX-2.[5] This tissue-specific transport mechanism maximizes efficacy at the target site while maintaining low systemic exposure of the active drug, enhancing its safety profile.[5][9]

Pharmacokinetic Profile

This compound exhibits a prolonged elimination half-life, which supports a convenient once-daily dosing regimen.[2][9] The following table summarizes key pharmacokinetic parameters observed in healthy volunteers after single oral doses.

| Parameter | This compound (2 mg) | This compound (8 mg) | Reference(s) |

| Cmax (Maximum Plasma Concentration) | 3.5 (0.9) ng/mL | 14.1 (3.7) ng/mL | [5][9] |

| Tmax (Time to Cmax) | 5.6 (1.0) hours | 5.0 (1.7) hours | [5][9] |

| AUC (Area Under the Curve) | 632.9 (162.1) ng/mL·h | 2,366.8 (761.9) ng/mL·h | [9] |

| Mean Elimination Half-life (t1/2) | ~131 hours | ~127-203 hours | [3][9] |

| Values are presented as mean (standard deviation) where available. |

Quantitative Efficacy and Potency

The unique mechanism of this compound translates into high potency and clinically significant efficacy at a very low dose.

| Parameter | Value / Finding | Description | Reference(s) |

| COX-2 IC50 | ~0.1 µg/mL | The half maximal inhibitory concentration against the COX-2 enzyme, indicating high potency. | [11] |

| Blood-to-Plasma Ratio | 50-100 : 1 | Demonstrates extensive binding to erythrocytes, confirming the transport mechanism. | [1][5][9] |

| Clinical Efficacy (vs. Placebo) | WOMAC Score Difference: -2.5 (95% CI: -4.4 to -0.6) | In a 6-week Phase III trial, this compound 2 mg showed statistically superior improvement in OA symptoms compared to placebo. | [12] |

| Clinical Efficacy (vs. Celecoxib) | Non-inferior to Celecoxib 200 mg | The 2 mg dose of this compound demonstrated efficacy comparable to the standard 200 mg dose of Celecoxib in a 6-week Phase III trial. | [12][13] |

| Therapeutic Dose | 2 mg / day | The lowest effective daily dose among all known NSAIDs for the treatment of osteoarthritis. | [1] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a series of established in vitro and in vivo experimental models.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of a compound against human recombinant COX-2.

Objective: To quantify the IC50 value of a test compound (e.g., this compound) for COX-2.

Principle: The assay measures the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX-2 reaction. A specific probe fluoresces upon interaction with PGG2, and the signal is proportional to COX-2 activity.

Methodology:

-

Reagent Preparation:

-

Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions as per manufacturer instructions (e.g., Sigma-Aldrich MAK399, Abcam ab211097).[14][15]

-

Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice.[15]

-

Prepare the substrate solution by reconstituting Arachidonic Acid and mixing with NaOH.[14]

-

Prepare serial dilutions of the test compound (this compound) and a positive control inhibitor (e.g., Celecoxib) at 10x the final desired concentration.[14]

-

-

Assay Procedure (96-well plate format):

-

Reaction Mix Preparation: For each well, prepare a master mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

-

Plate Setup:

-

Inhibitor Wells: Add 10 µL of each test compound dilution.

-

Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.

-

Inhibitor Control: Add 10 µL of the positive control inhibitor.

-

-

Add 80 µL of the Reaction Mix to all wells.

-

Add 10 µL of the diluted COX-2 enzyme solution to all wells.

-

Pre-incubation: Incubate the plate at 25°C or 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.[13]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Normalize the activity in the inhibitor wells to the Enzyme Control (100%) and a no-enzyme background control (0%).

-

Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Measurement of PGE2 in Cell Culture

Objective: To measure the effect of this compound on IL-1β-induced PGE2 production in primary human chondrocytes.

Principle: A competitive ELISA is used to quantify PGE2 in the cell culture supernatant. PGE2 in the sample competes with a known amount of enzyme-labeled PGE2 for binding to a limited number of antibody sites. The resulting signal is inversely proportional to the amount of PGE2 in the sample.[16]

Methodology:

-

Cell Culture:

-

Isolate and culture primary human articular chondrocytes.

-

Seed cells in 24-well plates at a density of 5 x 104 cells/cm2 and allow them to adhere.[17]

-

-

Treatment:

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.

-

-

PGE2 ELISA:

-

Bring samples, standards, and ELISA kit reagents (e.g., Invitrogen KHL1701, Arbor Assays K018-H1) to room temperature.[16][19]

-

Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Add the PGE2-enzyme conjugate (e.g., alkaline phosphatase or peroxidase tracer) to each well.

-

Add the primary antibody to each well.

-

Incubate the plate for ~2 hours at room temperature with shaking.[19]

-

Wash the plate multiple times with the provided Wash Buffer to remove unbound reagents.

-

Add the substrate solution (e.g., pNPP or TMB) and incubate until color develops.

-

Stop the reaction and read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[19]

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the PGE2 concentration in each sample by interpolating its absorbance value from the standard curve.

-

Analyze the dose-dependent effect of this compound on PGE2 production.

-

Protocol: Assessment of Cartilage Degradation in an Animal Model

Objective: To evaluate the protective effects of this compound on cartilage structure in a chemically-induced model of osteoarthritis.

Principle: Osteoarthritis is induced in rats via intra-articular injection of monosodium iodoacetate (MIA), which causes chondrocyte death and subsequent cartilage degradation that mimics human OA.[6][8] The extent of cartilage damage is then assessed histologically using Safranin O staining and a semi-quantitative scoring system like the Mankin score.[12][20][21]

Methodology:

-

OA Induction (MIA Model):

-

Drug Administration:

-

Divide animals into groups: Saline Control, MIA + Vehicle, and MIA + this compound (at various doses).

-

Begin daily oral administration of this compound or vehicle one day after MIA injection and continue for the duration of the study (e.g., 4-8 weeks).

-

-

Tissue Collection and Processing:

-

At the study endpoint, euthanize the animals and dissect the knee joints.

-

Fix the joints in 10% neutral buffered formalin.

-

Decalcify the specimens (if required for bone analysis), then process and embed in paraffin.

-

Cut 4-5 µm sagittal sections of the joint.[3]

-

-

Histological Staining (Safranin O and Fast Green):

-

Deparaffinize and hydrate (B1144303) the tissue sections to distilled water.[1][9]

-

Stain nuclei with Weigert's iron hematoxylin (B73222) for 5-10 minutes, then wash.[1][3][9]

-

Counterstain with a 0.02%-0.25% Fast Green solution for 1-5 minutes.[3][9]

-

Stain with 0.1%-1.0% Safranin O solution for 5-30 minutes. Safranin O stains proteoglycan-rich cartilage matrix red/orange.[1][3][9]

-

Dehydrate the sections through graded alcohols, clear with xylene, and coverslip.[1][2]

-

-

Histopathological Scoring (Modified Mankin Score):

-

Under a light microscope, have at least two blinded observers score the sections based on a modified Mankin scale.[21][22]

-

The score evaluates several parameters of cartilage health:

-

Structure (0-6): Normal surface to severe erosion/denudation.

-

Cellularity (0-3): Normal to severe hypocellularity.

-

Safranin O Staining (0-4): Normal staining to no staining, indicating proteoglycan loss.

-

Tidemark Integrity (0-1): Intact tidemark to breached by blood vessels.

-

-

Sum the scores for each parameter to obtain a total score (e.g., 0-14), where a higher score indicates more severe OA pathology.[12][20]

-

Conclusion

The mechanism of action of this compound in osteoarthritis is a paradigm of targeted drug design. Its dual inhibition of COX-2 and carbonic anhydrase, coupled with a unique erythrocyte-mediated transport system, allows for potent, tissue-selective anti-inflammatory activity within the arthritic joint.[1][3][5][9] This approach effectively reduces the production of inflammatory prostaglandins like PGE2, leading to significant pain relief and functional improvement, while simultaneously minimizing the systemic COX-2 inhibition that contributes to cardiovascular and gastrointestinal side effects in other NSAIDs.[1][3][5] The quantitative data and established experimental models confirm its high potency and clinically relevant efficacy at an exceptionally low daily dose, positioning this compound as a highly differentiated therapeutic option for the management of osteoarthritis.

References

- 1. brd.nci.nih.gov [brd.nci.nih.gov]

- 2. uclahealth.org [uclahealth.org]

- 3. newcomersupply.com [newcomersupply.com]

- 4. Investigating the potential value of individual parameters of histological grading systems in a sheep model of cartilage damage: the Modified Mankin method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. urmc.rochester.edu [urmc.rochester.edu]

- 10. Cartilage staining with safranine - IHC WORLD [ihcworld.com]

- 11. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]

- 12. biorxiv.org [biorxiv.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]

- 16. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]

- 17. Membrane-associated prostaglandin E synthase-1 is upregulated by proinflammatory cytokines in chondrocytes from patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. arborassays.com [arborassays.com]

- 20. Automated Objective Scoring of Histologically Apparent Cartilage Degeneration Using a Custom Image Analysis Program - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Polmacoxib: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polmacoxib, also known as CG100649, is a first-in-class non-steroidal anti-inflammatory drug (NSAID) distinguished by its novel dual-action mechanism.[1][2] It functions as a selective inhibitor of cyclooxygenase-2 (COX-2) and a potent inhibitor of carbonic anhydrase (CA) isoforms I and II.[3][4] This unique pharmacological profile is designed to deliver targeted anti-inflammatory and analgesic effects to inflamed tissues, which are typically deficient in carbonic anhydrase, while minimizing systemic side effects commonly associated with traditional NSAIDs and other COX-2 inhibitors.[5] This is because in tissues rich in CA, such as the cardiovascular system, the high-affinity binding of this compound to CA reduces its COX-2 inhibitory activity.[3][5] Approved for the treatment of osteoarthritis in South Korea, Turkey, India, and other regions, this compound represents a significant advancement in pain management.[2][6] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound for research purposes.

Discovery and Development

This compound (formerly CG100649) was developed by CrystalGenomics, Inc. and was first approved in South Korea in 2015 for the treatment of osteoarthritis.[2][6] The development of this compound was driven by the need for a safer NSAID with a reduced risk of the gastrointestinal and cardiovascular adverse events associated with non-selective NSAIDs and other COX-2 inhibitors.[2] The discovery of its dual-action mechanism, targeting both COX-2 and carbonic anhydrase, was a key innovation aimed at achieving tissue-specific anti-inflammatory effects.[5]

Mechanism of Action: A Dual Inhibition Strategy

This compound's therapeutic efficacy stems from its ability to selectively inhibit two key enzymes: COX-2 and carbonic anhydrase.

-

Cyclooxygenase-2 (COX-2) Inhibition : As with other "coxib" drugs, this compound is a selective inhibitor of COX-2.[7] COX-2 is an enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[7] By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and reducing inflammation.[8]

-

Carbonic Anhydrase (CA) Inhibition : Uniquely, this compound is also a potent inhibitor of carbonic anhydrase isoforms I and II.[3] This dual-action is tissue-specific. In healthy tissues where CA is abundant (e.g., the gastrointestinal tract and cardiovascular system), this compound preferentially binds to CA, which attenuates its COX-2 inhibitory effect.[3][5] Conversely, in inflamed tissues such as osteoarthritic joints, the expression of CA is significantly lower.[5] This allows this compound to exert its full COX-2 inhibitory effect, leading to targeted pain relief and reduced inflammation at the site of pathology.[5]

This tissue-specific targeting is theorized to contribute to this compound's improved safety profile, particularly concerning cardiovascular and gastrointestinal side effects.[5]

Signaling Pathway of this compound's Dual Action

Caption: Dual inhibitory mechanism of this compound on COX-2 and Carbonic Anhydrase.

Synthesis of this compound

The synthesis of this compound has been described in several patents. A common route involves the reaction of a sulfinate compound with hydroxylamine-O-sulfonic acid (HOSA).[9] An alternative patented method for the preparation of 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves a multi-step process.[10]

Synthetic Scheme Overview

Caption: A generalized synthetic pathway for this compound.

Detailed Experimental Protocol (Exemplary)

A patented method for producing this compound involves the reaction of a sulfinate compound with hydroxylamine-O-sulfonic acid (HOSA).[11]

Step 1: Preparation of the Sulfinate Compound The sulfinate compound, a key intermediate, can be prepared through various organic synthesis routes, often starting from commercially available materials.[11]

Step 2: Amidation Reaction A solution of the sulfinate compound in a suitable solvent mixture (e.g., methanol, water, and dimethyl sulfoxide) is prepared. A separate solution of hydroxylamine-O-sulfonic acid (HOSA) in a reaction solvent is also prepared. The HOSA solution is then slowly added dropwise to the sulfinate solution. The reaction is typically carried out at a controlled temperature to prevent side reactions. The molar ratio of HOSA to the sulfinate compound is generally between 1 to 10 equivalents.[11]

Step 3: Purification Upon completion of the reaction, the crude this compound is purified by conventional methods such as filtration and washing with appropriate solvents (e.g., toluene and heptane). The purified product is then dried under vacuum to yield high-purity this compound.[12]

Preclinical and Clinical Data

This compound has undergone extensive preclinical and clinical evaluation to establish its efficacy, safety, and pharmacokinetic profile.

In Vitro Inhibitory Activity

| Target | IC50 | Assay System |

| COX-2 | ~0.1 µg/mL | Not specified in the provided text |

Note: The specific in vitro assay conditions for the IC50 value were not detailed in the provided search results.

Pharmacokinetic Properties in Humans

| Parameter | Value (2 mg single dose) | Value (8 mg single dose) |

| Tmax (hours) | 5.6 (± 1.0) | 5.0 (± 1.7) |

| Cmax (ng/mL) | 3.5 (± 0.9) | 14.1 (± 3.7) |

| Half-life (t1/2) in plasma (hours) | ~131 (± 19) | ~127 (± 33) |

| Half-life (t1/2) in whole blood (hours) | Not specified | ~127 (± 33) |

| Volume of Distribution (V/F) in plasma (L/70kg) | 559 | Not specified |

| Volume of Distribution (V/F) in whole blood (L/70kg) | 7.6 | Not specified |

Data compiled from multiple studies.[13][14]

Clinical Efficacy in Osteoarthritis (Phase III Trial)

A 6-week, randomized, double-blind, placebo- and active-controlled Phase III trial evaluated the efficacy of this compound 2 mg once daily in patients with osteoarthritis of the hip or knee.[8][15]

| Efficacy Endpoint | This compound 2 mg | Celecoxib 200 mg | Placebo |

| Change in WOMAC-Pain Subscale Score from Baseline to Week 6 (this compound vs. Placebo) | Superiority demonstrated (p = 0.011) | - | - |

| Change in WOMAC-Pain Subscale Score from Baseline to Week 6 (this compound vs. Celecoxib) | Non-inferiority demonstrated | - | - |

| Physician's Global Assessment at Week 3 ("Much Improved") | Statistically significant superiority over placebo (p=0.003) | Not statistically significant vs. placebo (p=0.069) | - |

WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index.[5][8][15]

Safety and Tolerability

In clinical trials, this compound was generally well-tolerated.[16] The most common adverse events were related to gastrointestinal and general disorders, with an incidence comparable to or lower than celecoxib.[15]

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) quantification

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.

-

In a 96-well plate, add the reaction buffer, enzyme solution, and various concentrations of this compound or vehicle control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

-

Stop the reaction by adding a suitable quenching agent.

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Workflow for a COX Inhibition Assaydot

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. Carbonic Anhydrase Activity Assay [protocols.io]

- 4. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orthopaper.com [orthopaper.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. [PDF] A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis | Semantic Scholar [semanticscholar.org]

- 9. wisdomlib.org [wisdomlib.org]

- 10. KR20150060579A - Method for Preparing 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide - Google Patents [patents.google.com]

- 11. KR20200091980A - Method for producing this compound - Google Patents [patents.google.com]

- 12. WO2015080435A1 - Method for preparing 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide - Google Patents [patents.google.com]

- 13. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. droracle.ai [droracle.ai]

Chemical structure and properties of Polmacoxib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polmacoxib (trade name Acelex) is a first-in-class non-steroidal anti-inflammatory drug (NSAID) characterized by a novel dual-action mechanism.[1][2][3] It functions as a selective inhibitor of cyclooxygenase-2 (COX-2) and a potent inhibitor of carbonic anhydrase (CA) isoenzymes.[1][3] This unique pharmacological profile is designed to deliver targeted anti-inflammatory and analgesic effects in inflamed tissues, which are typically deficient in carbonic anhydrase, while minimizing systemic exposure and associated adverse effects on cardiovascular, renal, and gastrointestinal systems.[1] Approved for the treatment of osteoarthritis in South Korea and India, this compound represents a significant advancement in NSAID therapy, offering a potentially safer long-term treatment option for chronic inflammatory conditions.[1][3]

Chemical Structure and Physicochemical Properties

This compound, also known as CG100649, is chemically described as 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide.[4] Its chemical structure features a central dihydrofuranone ring, a fluorophenyl group, and a benzenesulfonamide moiety, the latter being crucial for its carbonic anhydrase inhibitory activity.

A summary of its chemical and physicochemical properties is presented in Table 1.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide | [4] |

| Synonyms | CG100649, Acelex | [1][4] |

| CAS Number | 301692-76-2 | [1][4] |

| Chemical Formula | C₁₈H₁₆FNO₄S | [4] |

| Molecular Weight | 361.39 g/mol | [1][4] |

| Appearance | White to beige crystalline solid | [5] |

| Purity | ≥98% (HPLC) | [5] |

| Solubility | DMSO: ≥200 mg/mLEthanol: ~5 mg/mLDMF: ~20 mg/mLWater: Sparingly soluble | [6][7] |

| Storage | Store at -20°C | [5] |

| SMILES | O=S(C1=CC=C(C(OC2(C)C)=C(C3=CC=CC(F)=C3)C2=O)C=C1)(N)=O | [4] |

| InChI Key | IJWPAFMIFNSIGD-UHFFFAOYSA-N | [4] |

Pharmacological Properties

Mechanism of Action

This compound exerts its therapeutic effects through a dual inhibition mechanism targeting two key enzyme systems: cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs).[1][3]

-

COX-2 Inhibition: Similar to other coxibs, this compound selectively inhibits the COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs), key mediators of pain and inflammation.[3][8] By blocking COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.[3]

-

Carbonic Anhydrase Inhibition: Uniquely among NSAIDs, this compound is a potent inhibitor of carbonic anhydrase isoenzymes, particularly CA I and CA II.[8] This inhibition is attributed to its sulfonamide group.[2] In tissues rich in carbonic anhydrase, such as the cardiovascular system and gastrointestinal tract, this compound preferentially binds to CA.[1][2] This binding effectively sequesters the drug, reducing its availability to inhibit COX-2 in these tissues and thereby mitigating the risk of associated side effects.[1] Conversely, in inflamed tissues like osteoarthritic joints, which have negligible levels of carbonic anhydrase, this compound is freely available to exert its potent inhibitory effect on COX-2.[1][2]

This tissue-specific targeting mechanism is a key differentiator of this compound, offering the potential for an improved safety profile compared to traditional NSAIDs and other selective COX-2 inhibitors.

Pharmacokinetics

The pharmacokinetic profile of this compound is integral to its therapeutic efficacy and safety. A summary of key pharmacokinetic parameters is provided in Table 2.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value (for a 2 mg dose, unless otherwise specified) | References |

| Maximum Plasma Concentration (Cmax) | 3.5 (± 0.9) ng/mL | [1] |

| Time to Maximum Plasma Concentration (Tmax) | 5.6 (± 1.0) hours | [1] |

| Area Under the Curve (AUC) | 632.9 (± 162.1) ng/mL*h | [1] |

| Elimination Half-life (t½) | 131 (± 19) hours | [1] |

| Protein Binding | >95% (mainly to albumin) | [8] |

| Metabolism | Primarily hepatic, likely via cytochrome P450 (CYP) enzymes | [8] |

| Excretion | Primarily fecal, with a minor urinary component | [1] |

This compound exhibits a long elimination half-life, which supports once-daily dosing.[3][8] A notable characteristic is its high concentration in red blood cells (85- to 100-fold higher than in plasma), where it binds to carbonic anhydrase.[1][9] This suggests that erythrocytes may act as a carrier, delivering the drug to inflamed tissues.[9]

Experimental Protocols

COX-2 Inhibition Assay

The inhibitory activity of this compound against COX-2 can be determined using various methods, such as a fluorometric or an enzyme immunoassay (EIA)-based approach. A generalized protocol for a fluorometric assay is outlined below.

Methodology:

-

Reagent Preparation:

-

Prepare a suitable reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-2 enzyme in the reaction buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Prepare the substrate solution (arachidonic acid).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, heme cofactor, and COX-2 enzyme to the appropriate wells for the 100% initial activity control, inhibitor control, and test samples.

-

Add the diluted this compound solutions or solvent control to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the 100% initial activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Carbonic Anhydrase Activity Assay

The inhibitory effect of this compound on carbonic anhydrase can be assessed using the electrometric method of Wilbur and Anderson, which measures the time required for a saturated CO₂ solution to lower the pH of a buffer.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.02 M Tris-HCl buffer, pH 8.0.

-

Prepare a stock solution of bovine carbonic anhydrase in ice-cold water.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Prepare a saturated CO₂ solution by bubbling CO₂ gas through ice-cold water.

-

-

Assay Procedure:

-

Blank Determination (T₀):

-

In a beaker at 0-4°C, add a defined volume of the chilled Tris-HCl buffer.

-

Add a specific volume of the saturated CO₂ solution and immediately start a stopwatch.

-

Record the time taken for the pH to drop from 8.3 to 6.3. This is the uncatalyzed reaction time (T₀).

-

-

Enzyme Activity Determination (T):

-

To the chilled buffer, add the carbonic anhydrase enzyme solution.

-

Add the saturated CO₂ solution and record the time for the same pH drop. This is the catalyzed reaction time (T).

-

-

Inhibition Assay:

-

Pre-incubate the carbonic anhydrase enzyme with various concentrations of this compound.

-

Repeat the enzyme activity determination to measure the inhibited reaction time (Tᵢ).

-

-

-

Data Analysis:

-

Calculate the Wilbur-Anderson units of enzyme activity using the formula: Units = (T₀ - T) / T.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathways

The primary signaling pathway influenced by this compound is the arachidonic acid cascade, specifically the branch mediated by cyclooxygenase enzymes.

In response to inflammatory stimuli, phospholipase A₂ releases arachidonic acid from membrane phospholipids. COX-2 then metabolizes arachidonic acid into prostaglandin H₂ (PGH₂), which is further converted by specific synthases into various prostaglandins, such as PGE₂. These prostaglandins act on their respective receptors to mediate the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and pain sensitization. By inhibiting COX-2, this compound effectively downregulates this pro-inflammatory signaling cascade.

Conclusion

This compound is a novel NSAID with a distinctive dual mechanism of action that confers tissue-specific anti-inflammatory effects. Its ability to inhibit both COX-2 and carbonic anhydrase allows for targeted therapy in inflamed joints while potentially sparing systemic tissues from the adverse effects commonly associated with NSAID use. The comprehensive data on its chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action provide a solid foundation for its clinical application and for further research into its therapeutic potential in a broader range of inflammatory disorders. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate and characterize the unique properties of this promising therapeutic agent.

References

- 1. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orthopaper.com [orthopaper.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. abmole.com [abmole.com]

- 7. This compound | CAS 301692-76-2 | Cayman Chemical | Biomol.com [biomol.com]

- 8. This compound | Manasa Life Sciences [manasalifesciences.com]

- 9. ijpsjournal.com [ijpsjournal.com]

Polmacoxib: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polmacoxib (formerly known as CG100649) is a novel non-steroidal anti-inflammatory drug (NSAID) distinguished by its unique dual-action mechanism. It functions as a selective cyclooxygenase-2 (COX-2) inhibitor and a potent inhibitor of carbonic anhydrase (CA) isoforms.[1][2][3] This dual activity is designed to provide targeted anti-inflammatory and analgesic effects while potentially mitigating the gastrointestinal and cardiovascular side effects commonly associated with traditional NSAIDs and other selective COX-2 inhibitors.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from in vitro and in vivo models, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Pharmacodynamics: Targeting Inflammation with a Dual Mechanism

This compound's primary mechanism of action involves the selective inhibition of the COX-2 enzyme, which is upregulated at sites of inflammation and plays a crucial role in the synthesis of prostaglandins, key mediators of pain and inflammation.[2] In addition to its COX-2 inhibitory activity, this compound exhibits high affinity for carbonic anhydrase isoforms, particularly CA I and II.[1][3] This dual inhibition is thought to contribute to its tissue-specific action. In tissues rich in carbonic anhydrase, such as the gastrointestinal tract and kidneys, this compound's binding to CA may reduce its local COX-2 inhibitory activity, potentially sparing these organs from the adverse effects associated with NSAID use.[6] Conversely, in inflamed tissues where CA levels are lower, this compound can exert its full COX-2 inhibitory effect.[4][5]

In Vitro Inhibitory Activity

This compound has demonstrated potent and selective inhibition of the COX-2 enzyme in in vitro assays. The 50% inhibitory concentration (IC50) for COX-2 is approximately 0.1 μg/mL.[7]

| Enzyme | IC50 (this compound) | Reference |

| COX-2 | ~ 0.1 µg/mL | [7] |

Experimental Protocol: In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

The in vitro inhibitory activity of this compound against COX-1 and COX-2 can be determined using a variety of commercially available kits or established laboratory protocols. A common method is the whole blood assay, which provides a more physiologically relevant environment.[8]

-

Enzyme Source: Human recombinant COX-1 and COX-2 enzymes or human whole blood.

-

Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the respective COX isoform.

-

Procedure:

-

Pre-incubation: The COX enzyme (or whole blood) is pre-incubated with various concentrations of this compound or a vehicle control.

-

Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

-

Incubation: The reaction is allowed to proceed for a specified time at 37°C.

-

Termination: The reaction is stopped, and the amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against various carbonic anhydrase isoforms can be assessed using a stopped-flow CO2 hydration assay.[1]

-

Enzyme Source: Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II).

-

Assay Principle: This method measures the enzyme-catalyzed hydration of CO2.

-

Procedure: The assay is performed at a specific temperature, and the enzymatic reaction is initiated by mixing the enzyme solution with a CO2-saturated solution. The change in pH is monitored over time using a pH indicator.

-

Data Analysis: The inhibitory constant (Ki) is determined by analyzing the enzyme kinetics in the presence of different concentrations of this compound.

In Vivo Pharmacodynamics in Preclinical Models

This compound has demonstrated significant anti-inflammatory and analgesic effects in various preclinical models of inflammation and pain.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation. The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema.[10]

-

Dosing: The effective dose (ED50) of this compound in reducing paw swelling in this model would be determined by administering a range of doses prior to carrageenan injection.

-

Efficacy: The anti-inflammatory effect is quantified by measuring the reduction in paw volume compared to a vehicle-treated control group.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar or Sprague-Dawley rats are typically used.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

Animals are pre-treated with this compound or a vehicle control at various doses, typically administered orally or intraperitoneally.

-

After a specified time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the right hind paw.

-

Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each dose and time point.

Collagen-Induced Arthritis in Rats

This model is considered a relevant preclinical model for rheumatoid arthritis, exhibiting chronic inflammation, pannus formation, and joint destruction.

-

Efficacy: The therapeutic effect of this compound is assessed by monitoring clinical signs of arthritis (e.g., paw swelling, arthritis score), histological changes in the joints, and levels of inflammatory biomarkers.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Pharmacokinetic Parameters in Healthy Volunteers (Single Oral Dose)

| Parameter | 2 mg Dose (Mean ± SD) | 8 mg Dose (Mean ± SD) |

| Cmax (ng/mL) | 3.5 (0.9) | 14.1 (3.7) |

| Tmax (hours) | 5.6 (1.0) | 5.0 (1.7) |

| AUC (ng·h/mL) | 632.9 (162.1) | 2366.8 (761.9) |

| Half-life (hours) | 131 (19) | 127 (33) |

Data from a study in healthy volunteers and may not directly reflect preclinical models.

A key feature of this compound's pharmacokinetics is its high concentration in whole blood compared to plasma, with concentrations being 85- to 100-fold higher in erythrocytes.[4] This is attributed to its high affinity for carbonic anhydrase within red blood cells, which act as a carrier and reservoir for the drug, facilitating its tissue-specific delivery.[4][5]

Metabolism and Excretion

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[6] The main route of excretion is through the feces, with a smaller amount excreted in the urine.[4]

Visualizing the Science: Diagrams and Workflows

Signaling Pathway of this compound's Action

Caption: Dual mechanism of this compound targeting COX-2 and Carbonic Anhydrase.

Experimental Workflow for Preclinical Evaluation

Caption: General workflow for the preclinical evaluation of this compound.

Conclusion

This compound presents a promising profile in preclinical models, demonstrating potent anti-inflammatory and analgesic effects driven by its unique dual inhibition of COX-2 and carbonic anhydrase. This mechanism suggests a potential for a favorable safety profile, particularly concerning gastrointestinal and renal adverse events. While comprehensive quantitative pharmacokinetic data in various preclinical species remains to be fully disclosed in publicly available literature, the existing information points towards a compound with a long half-life and a novel tissue-specific distribution mechanism. Further research and publication of detailed preclinical data will be crucial for a complete understanding of this compound's therapeutic potential and for guiding its continued development.

References

- 1. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Structural insight into the inhibition of carbonic anhydrase by the COX-2-selective inhibitor this compound (CG100649) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A Review of the Newer Non-steroidal Anti-inflammatory Drug in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orthopaper.com [orthopaper.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Polmacoxib: A Dual Inhibitor of Cyclooxygenase-2 and Carbonic Anhydrase — A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polmacoxib (B1684378) (CG100649) is a first-in-class non-steroidal anti-inflammatory drug (NSAID) characterized by its novel dual-action mechanism, selectively inhibiting both cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) isoforms.[1][2][3][4] This unique pharmacological profile facilitates a tissue-specific mode of action, concentrating its therapeutic effects in inflamed, CA-deficient tissues such as osteoarthritic joints, while minimizing systemic exposure and associated adverse effects commonly seen with traditional NSAIDs and other coxibs.[1][2] This technical guide provides an in-depth overview of the core scientific principles of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its pharmacokinetic profile.

Introduction

Osteoarthritis (OA) is a prevalent degenerative joint disease, and its management often involves the use of NSAIDs to alleviate pain and inflammation.[3] While traditional NSAIDs are effective, their long-term use is associated with gastrointestinal and cardiovascular side effects due to the non-selective inhibition of COX-1 and COX-2 enzymes. The development of selective COX-2 inhibitors, such as celecoxib (B62257), offered a safer alternative regarding gastrointestinal complications. However, concerns about cardiovascular risks have persisted with some coxibs.[3]

This compound emerges as a promising therapeutic agent with a distinct mechanism that addresses some of these limitations.[3][5] Its dual inhibition of COX-2 and carbonic anhydrase allows for a targeted delivery and action, potentially enhancing its safety profile, particularly concerning cardiovascular events.[1][2] this compound has been approved for the treatment of osteoarthritis in South Korea and India.[3][6]

Dual Inhibition Mechanism of Action

This compound's innovative therapeutic approach stems from its ability to act as a potent inhibitor of both COX-2 and various carbonic anhydrase isoforms. This dual-action is attributed to its chemical structure, which includes an aryl sulfonamide moiety.[1]

Inhibition of Cyclooxygenase-2 (COX-2)

Similar to other coxibs, this compound selectively binds to and inhibits the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3] By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.

Inhibition of Carbonic Anhydrase (CA)

Uniquely, this compound also demonstrates high-affinity binding to and inhibition of several carbonic anhydrase isoforms, particularly CA-I and CA-II.[7][8] Carbonic anhydrases are abundant in erythrocytes and various tissues, including the gastrointestinal tract and kidneys, and play a crucial role in pH regulation and other physiological processes.[7][8]

Tissue-Specific Action

The dual-inhibition mechanism of this compound leads to a tissue-selective action. In the bloodstream, this compound binds with high affinity to carbonic anhydrase in red blood cells. This binding effectively creates a reservoir of the drug, leading to 85- to 100-fold higher concentrations in whole blood compared to plasma.[1][2] This sequestration of this compound by carbonic anhydrase in the circulatory system is thought to reduce its COX-2 inhibitory activity in CA-rich tissues like the cardiovascular system, potentially mitigating the cardiovascular side effects associated with other COX-2 inhibitors.[1][2]

Conversely, inflamed tissues, such as those in osteoarthritic joints, are deficient in carbonic anhydrase.[1][2] As this compound reaches these CA-deficient areas, it is released from its bond with carbonic anhydrase and can exert its full inhibitory effect on the locally overexpressed COX-2, thereby reducing inflammation and pain at the target site.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound's inhibitory activity and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 / Ki | Species | Notes |

| COX-2 | ~0.1 µg/mL (IC50) | Human | [9] |

| Carbonic Anhydrase I (CA-I) | 0.336 µM (IC50) | Human | [6] |

| Carbonic Anhydrase II (CA-II) | 0.062 µM (IC50) | Human | [6] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Comparative In Vitro Inhibitory Activity

| Compound | Target | IC50 / Ki |

| This compound | CA-I | 0.336 µM |

| CA-II | 0.062 µM | |

| Acetazolamide (Reference CA inhibitor) | CA-I | 0.68 µM |

| CA-II | 0.0091 µM |

Data from[6]

Table 3: Pharmacokinetic Properties of this compound (Single Oral Dose)

| Parameter | 2 mg Dose | 8 mg Dose |

| Cmax (ng/mL) | 3.5 (± 0.9) | 14.1 (± 3.7) |

| Tmax (hours) | 5.6 (± 1.0) | 5.0 (± 1.7) |

| AUC (ng/mL·h) | 632.9 (± 162.1) | 2,366.8 (± 761.9) |

| Elimination Half-life (hours) | 131 (± 19) | 127 (± 33) |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve. Data from[3]

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of this compound against COX-2 and carbonic anhydrase. These are generalized methods based on commonly used assays for similar compounds.

COX-2 Inhibition Assay (Colorimetric)

This protocol is based on a commercial COX inhibitor screening assay kit.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1][10][11]

Materials:

-

Human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin

-

Colorimetric Substrate (TMPD)

-

Arachidonic Acid (substrate)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of COX-2, Hemin, and Arachidonic Acid in the Assay Buffer. Prepare serial dilutions of this compound.

-

Plate Setup:

-

Background Wells: 160 µL Assay Buffer + 10 µL Hemin.

-

100% Initial Activity Wells: 150 µL Assay Buffer + 10 µL Hemin + 10 µL COX-2 enzyme.

-

Inhibitor Wells: 150 µL Assay Buffer + 10 µL Hemin + 10 µL COX-2 enzyme + 10 µL of this compound dilution.

-

-

Incubation: Incubate the plate for a pre-determined time (e.g., 15 minutes) at 25°C to allow for inhibitor binding.

-

Reaction Initiation: Add 20 µL of the Colorimetric Substrate solution to all wells. Quickly initiate the reaction by adding 20 µL of Arachidonic Acid to all wells.

-

Measurement: Immediately read the absorbance at 590 nm in kinetic mode for a set duration (e.g., 5 minutes) at 25°C.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the percentage of inhibition for each this compound concentration relative to the 100% initial activity wells. Calculate the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This protocol is a representative method based on the stopped-flow technique for measuring CA-catalyzed CO2 hydration.

Principle: This assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator dye.[12][13][14]

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., CA-I, CA-II)

-

Buffer solution (e.g., Tris-sulfate, pH 7.6)

-

pH indicator (e.g., phenol (B47542) red)

-

CO2-saturated water

-

This compound stock solution (in DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of the CA enzyme, buffer, pH indicator, and this compound. Prepare CO2-saturated water by bubbling CO2 gas through deionized water at a controlled temperature.

-

Enzyme-Inhibitor Pre-incubation: Pre-incubate the CA enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

-

Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water containing the pH indicator.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator at its maximum absorbance wavelength (e.g., 557 nm for phenol red) over a short time course (seconds).

-

Data Analysis: Determine the initial rate of the catalyzed reaction for each inhibitor concentration by fitting the absorbance data to a single exponential equation. Calculate the percentage of inhibition. The inhibition constants (Ki) can be determined by fitting the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) or by using the Cheng-Prusoff equation if IC50 values are determined.[7][8]

Clinical Studies

Phase III clinical trials have been conducted to evaluate the efficacy and safety of this compound for the treatment of osteoarthritis.

Phase III Trial Design (Representative)

A randomized, multicenter, double-blind, placebo- and active-controlled study was conducted to assess the efficacy and safety of this compound in patients with OA of the knee or hip.[11][15][16][17][18][19]

-

Participants: Patients with a clinical diagnosis of osteoarthritis.

-

Intervention:

-

This compound (2 mg, once daily)

-

Celecoxib (200 mg, once daily) as an active comparator

-

Placebo

-

-

Duration: 6 weeks of treatment, with an 18-week extension period.[11][15][16][17][18][19]

-

Primary Endpoint: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at week 6.[15]

-

Secondary Endpoints: WOMAC total score, stiffness, and physical function subscales; Physician's and Patient's Global Assessment of disease activity.

Key Clinical Findings

-

This compound (2 mg) demonstrated statistically significant superiority over placebo in improving the WOMAC pain subscale score at week 6.[11][15][16][17][18][19]

-

This compound (2 mg) was non-inferior to celecoxib (200 mg) in reducing OA pain.[11][15][16][17][18][19]

-

This compound was generally well-tolerated, with a safety profile comparable to that of celecoxib.[11][15][16][17][18][19]

Conclusion

This compound represents a significant advancement in the development of NSAIDs, offering a novel dual-action mechanism that targets both COX-2 and carbonic anhydrase. This allows for a tissue-specific therapeutic effect, concentrating its anti-inflammatory and analgesic properties in inflamed joints while potentially reducing systemic side effects. The quantitative data from in vitro and pharmacokinetic studies, along with the positive results from clinical trials, support the potential of this compound as an effective and well-tolerated treatment option for osteoarthritis. Further research and long-term clinical data will continue to elucidate the full therapeutic potential and long-term safety of this innovative compound.

References

- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. Evaluation of this compound 2 mg for the Management of Hip and Knee Osteoarthritis: A Prospective, Single-Arm, Multicenter, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay: Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626) - ChEMBL [ebi.ac.uk]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 12. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural insight into the inhibition of carbonic anhydrase by the COX-2-selective inhibitor this compound (CG100649) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound 2mg in patients with mild to moderate idiopathic osteoarthritis of hip/knee-a randomized, double-anonymous study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Randomized, Multicenter, Phase III Trial to Evaluate the Efficacy and Safety of this compound Compared with Celecoxib and Placebo for Patients with Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Basis of Polmacoxib's Anti-Inflammatory Effects

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polmacoxib (CG100649) is a first-in-class non-steroidal anti-inflammatory drug (NSAID) engineered with a novel dual-action mechanism that confers tissue-selective anti-inflammatory effects.[1][2][3] Unlike traditional NSAIDs or other coxibs, this compound functions as a dual inhibitor of both cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) isoforms.[1][4][5] This unique pharmacological profile allows it to preferentially inhibit COX-2 in inflamed tissues, which are deficient in carbonic anhydrase, while minimizing activity in CA-rich environments like the cardiovascular and gastrointestinal systems.[2][6][7] This tissue selectivity is projected to enhance its safety profile, particularly concerning cardiovascular and gastrointestinal adverse events.[8][9] This guide provides a detailed examination of the molecular pathways, quantitative data, and experimental methodologies that define this compound's mechanism of action.

Core Molecular Mechanism: Dual Inhibition and Tissue Selectivity

The primary anti-inflammatory action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs).[7][10] The COX-1 isoenzyme is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa, while COX-2 is inducible and upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins like PGE2.[2][11][12]

This compound is a selective COX-2 inhibitor.[10][11] However, its defining feature is its dual mode of action, which involves high-affinity binding to carbonic anhydrase (CA), particularly isoforms CA-I and CA-II.[2][5][6]

-

In CA-Rich Tissues (e.g., Cardiovascular System, GI Tract): Carbonic anhydrase is abundant in tissues such as the GI tract, kidneys, and throughout the cardiovascular system.[2][6] this compound exhibits a strong binding affinity for CA.[9] In these tissues, this compound preferentially binds to the abundant CA, which effectively sequesters the drug, reducing its availability to inhibit COX-2.[7][9] This mechanism is believed to mitigate the systemic side effects associated with COX-2 inhibition in these vital systems.[2][8]

-

In CA-Deficient Tissues (e.g., Inflamed Joints): Inflamed tissues, such as the synovial fluid of an osteoarthritic joint, have been found to contain negligible amounts of CA but express high levels of COX-2.[2][7][13] In this environment, this compound does not bind to CA and is fully available to inhibit COX-2, thereby reducing the synthesis of PGE2 and effectively suppressing local inflammation and pain.[2][6]

Erythrocytes, which are rich in CA, play a critical role by acting as a transport reservoir for this compound.[2][13] The drug is carried in a bound, inactive state within red blood cells, leading to low systemic exposure and facilitating targeted delivery to CA-deficient inflamed sites.[2][8][13]

Visualizing the Tissue-Selective Mechanism

Caption: this compound's tissue-selective dual-inhibition mechanism.

Role in Inflammatory Signaling Pathways

Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), activate key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[14][15] These transcription factors are central regulators of inflammation and bind to the promoter regions of target genes, including the gene for COX-2, leading to its significant upregulation.[16][17] The subsequent increase in COX-2 activity amplifies the production of PGE2, which further perpetuates the inflammatory cascade.[18] By inhibiting COX-2, this compound effectively disrupts this positive feedback loop, reducing the downstream effects of NF-κB and AP-1 activation in the context of prostaglandin synthesis.

Visualizing the Inflammatory Cascade

References

- 1. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: A Promising Dual-Action NSAID for Pain and Inflammation [wisdomlib.org]

- 6. orthopaper.com [orthopaper.com]

- 7. Review of Safety and Efficacy of this compound: A Novel Dual Inhibitor of Cyclo-oxygenase 2 and Carbonic Anhydrase in Osteoarthritis and Acute Painful Conditions [japi.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. wisdomlib.org [wisdomlib.org]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. storage.googleapis.com [storage.googleapis.com]

Polmacoxib's potential therapeutic applications beyond osteoarthritis

An In-depth Technical Guide on the Therapeutic Applications of Polmacoxib Beyond Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a novel non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant therapeutic potential beyond its approved indication for osteoarthritis. This technical guide delves into the preclinical evidence supporting the use of this compound, a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA), in the prevention and treatment of colorectal cancer. Through a comprehensive review of in-vitro and in-vivo studies, this document outlines the molecular mechanisms, experimental protocols, and quantitative outcomes that underscore this compound's promise as a targeted anti-cancer agent. Detailed signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of its multifaceted action.

Introduction: The Dual-Inhibition Advantage

This compound (formerly CG100649) distinguishes itself from traditional NSAIDs through its unique dual-inhibitory mechanism, targeting both COX-2 and carbonic anhydrase (CA) enzymes.[1][2] While its COX-2 inhibitory activity is central to its anti-inflammatory effects, its interaction with CA, particularly CA I and CA II, is thought to contribute to a favorable safety profile by potentially mitigating the cardiovascular and gastrointestinal side effects associated with other selective COX-2 inhibitors.[1][3][4] Preclinical research has now illuminated a significant role for this dual inhibition in oncology, specifically in colorectal cancer.[5][6]

Quantitative Data Summary

The efficacy of this compound in a preclinical oncology setting has been quantified through various in-vitro and in-vivo studies. The following tables summarize the key quantitative data.

Table 1: In-Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Cell Lines | Notes |

| COX-2 | ~0.1 µg/mL | - | [2] |

| 40 nM | In absence of CAII | [1] | |

| Carbonic Anhydrase I (CAI) | 210 nM | - | [1] |

| Carbonic Anhydrase II (CAII) | 95 nM | - | [1] |

Table 2: In-Vitro Efficacy of this compound in Human Colon Cancer Cells

| Cell Line | This compound Concentration | PGE2 Production Inhibition | Duration |

| HCA-7 | 0.01 µg/mL | >95% | 24 hours |

| HT-29 | 0.001 µg/mL | >90% | 24 hours |

Data derived from in-vitro studies assessing the impact of this compound on prostaglandin E2 (PGE2) production, a key mediator in inflammation and cancer progression.[1]

Table 3: In-Vivo Efficacy of this compound in Mouse Models of Colorectal Cancer

| Mouse Model | This compound Dosage | Treatment Duration | Primary Outcome | Quantitative Result |

| ApcMin/+ (Intestinal Polyp Formation) | 7 mg/kg (p.o., daily) | 8 weeks | Suppression of intestinal polyps | Significant reduction in polyp number and size |

| Subcutaneous Xenograft (Athymic Nude Mice) | 7-15 mg/kg (p.o., daily) | Day 27 to 111 post-injection | Reduction in tumor volume and weight | 58% reduction in tumor volume, 48% reduction in tumor weight |

| Orthotopic Xenograft (Athymic nu/nu Mice) | 7 mg/kg (p.o., daily) | 8 weeks (starting day 14) | Reduction in tumor weight | 70% reduction |

| 15 mg/kg (p.o., daily) | 8 weeks (starting day 14) | Reduction in tumor weight | 83% reduction |

These studies highlight this compound's ability to inhibit both the formation of precancerous lesions and the growth of established tumors in clinically relevant animal models.[2][5]

Signaling Pathways and Mechanism of Action

This compound's anti-cancer effects are primarily mediated through the inhibition of the COX-2/PGE2 signaling pathway, which is frequently upregulated in colorectal cancer and plays a crucial role in tumor progression.

By inhibiting COX-2, this compound effectively reduces the production of PGE2.[1] Lower levels of PGE2 lead to a multi-pronged anti-tumor effect, including the induction of apoptosis, and the inhibition of angiogenesis and cell proliferation.[7][8][9] Furthermore, recent studies have indicated that the COX-2/PGE2 pathway can promote tumor immune evasion by inducing the expression of the immune checkpoint protein PD-1 on T cells and macrophages.[10][11] Therefore, this compound's inhibition of this pathway may also enhance anti-tumor immunity. The concurrent inhibition of carbonic anhydrase is a unique feature that is hypothesized to reduce systemic side effects.[1][4]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies that have evaluated this compound's anti-cancer efficacy.

In-Vitro PGE2 Production Assay

-

Objective: To quantify the inhibitory effect of this compound on PGE2 production in human colon cancer cell lines.

-

Cell Lines: HCA-7 and HT-29.

-

Methodology:

-

Cells are cultured in appropriate media and seeded in multi-well plates.

-

Cells are treated with varying concentrations of this compound (e.g., 0-1 µg/mL) for 24 hours.

-

The cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

The percentage of PGE2 inhibition is calculated relative to untreated control cells.

-

In-Vivo Xenograft Mouse Models of Colorectal Cancer

This workflow outlines the general procedure for assessing the in-vivo efficacy of this compound in suppressing colorectal tumor growth.

-

Animal Models: Athymic nude mice or other immunodeficient strains.

-

Tumor Implantation:

-

Subcutaneous Model: Human colorectal cancer cells are injected subcutaneously into the flank of the mice.

-

Orthotopic Model: Cancer cells are surgically implanted into the cecal wall to mimic the primary tumor site.

-

-

Treatment Protocol:

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered daily via oral gavage at doses ranging from 7 to 15 mg/kg.

-

The control group receives a vehicle solution.

-

Treatment continues for a predefined period (e.g., 8 weeks).

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Tumor tissue can be further analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

-

ApcMin/+ Mouse Model for Intestinal Polyp Formation

-

Objective: To evaluate the preventative effect of this compound on the development of intestinal polyps.

-

Animal Model: ApcMin/+ mice, which spontaneously develop multiple intestinal adenomas.

-

Methodology:

-

ApcMin/+ mice are treated with this compound (7 mg/kg, p.o., daily) or a vehicle control for a specified duration (e.g., 8 weeks).

-

At the end of the treatment period, the mice are euthanized.

-

The small and large intestines are removed, opened longitudinally, and cleaned.

-

The number and size of polyps in the entire intestine are counted and measured under a dissecting microscope.

-

Future Directions and Conclusion